molecular formula C11H14F3N3 B2714446 2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyrazine CAS No. 2034294-88-5

2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyrazine

Cat. No.: B2714446
CAS No.: 2034294-88-5
M. Wt: 245.249
InChI Key: GGSIGCXFXFTMJI-UHFFFAOYSA-N
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Description

2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a piperidine moiety containing a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyrazine typically involves the reaction of pyrazine derivatives with piperidine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazine ring.

Scientific Research Applications

2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyrazine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyrazine is unique due to its specific combination of a pyrazine ring and a piperidine moiety with a trifluoromethyl group. This unique structure can confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[[4-(trifluoromethyl)piperidin-1-yl]methyl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)9-1-5-17(6-2-9)8-10-7-15-3-4-16-10/h3-4,7,9H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSIGCXFXFTMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)CC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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